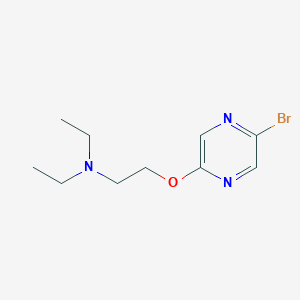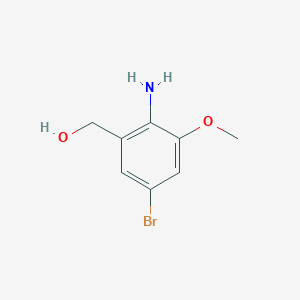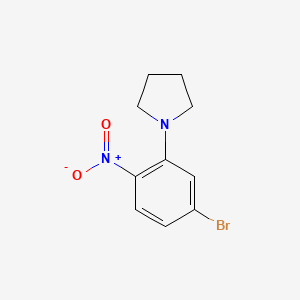
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine
Overview
Description
“(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine”, commonly known as DMPA-TFEA, is a tertiary amine that belongs to the class of organic compounds known as alkylamines. It has a CAS Number of 1183413-67-3 .
Molecular Structure Analysis
The molecular formula of DMPA-TFEA is C7H14F3N . Its molecular weight is 169.19 g/mol .Scientific Research Applications
Direct Amidation of Carboxylic Acids
One application involves the direct amidation of a variety of carboxylic acids with a broad range of amines. B(OCH2CF3)3, prepared from readily available B2O3 and 2,2,2-trifluoroethanol, serves as an effective reagent for this process. This method is notable for its simplicity and low level of racemization, making it suitable for the synthesis of amides, including N-protected amino acids (Lanigan, Starkov, & Sheppard, 2013).
Fluorination of Oligomers
Another study explores the catalytic oligomerization of Hexafluorpropene to produce various oligomers, demonstrating the utility of certain amines in fluorination reactions and oligomer formation. This research provides insights into the production of perfluorinated compounds, which have applications in material science and chemistry (Von Halasz, Kluge, & Martini, 1973).
Synthesis of Fluorinated Polyimides
Research into the synthesis of fluorinated polyimides from novel trifluoromethyl-substituted bis(ether amine) monomers highlights applications in the development of materials with low moisture absorption and low dielectric constants. These properties are crucial for the electronics industry, particularly in the production of components where high electrical insulation and stability are required (Chung & Hsiao, 2008).
properties
IUPAC Name |
2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBRJXRYFIUFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



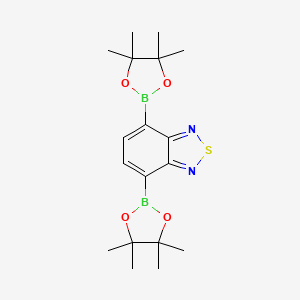


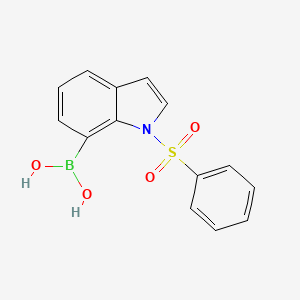





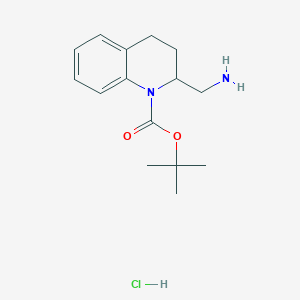
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
